molecular formula C9H16N2O6 B12663343 Einecs 285-859-1 CAS No. 85153-75-9

Einecs 285-859-1

Cat. No.: B12663343
CAS No.: 85153-75-9
M. Wt: 248.23 g/mol
InChI Key: DJKGCEGBSKHVHU-KGYXYDFRSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 285-859-1 is a chemical substance listed in the European Union’s inventory of commercially relevant compounds. These compounds are characterized by well-defined chemical structures and physicochemical properties, enabling their use in industrial, pharmaceutical, or agricultural applications .

The EINECS database serves as a critical reference for regulatory compliance, toxicity assessments, and environmental impact studies. For EINECS 285-859-1, bioavailability-related properties (e.g., solubility, partition coefficients) likely align with the broader EINECS subset, which spans a diverse chemical space .

Properties

CAS No.

85153-75-9

Molecular Formula

C9H16N2O6

Molecular Weight

248.23 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3.C4H9NO3/c7-4-2-1-3(6-4)5(8)9;1-2(6)3(5)4(7)8/h3H,1-2H2,(H,6,7)(H,8,9);2-3,6H,5H2,1H3,(H,7,8)/t3-;2-,3+/m01/s1

InChI Key

DJKGCEGBSKHVHU-KGYXYDFRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(C(C(=O)O)N)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

The preparation of Einecs 285-859-1 involves the synthesis of 5-oxo-L-proline and L-threonine, followed by their combination in a 1:1 ratio. The synthetic route typically involves the following steps:

    Synthesis of 5-oxo-L-proline: This can be achieved through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Synthesis of L-threonine: L-threonine is commonly produced through fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum.

    Combination of 5-oxo-L-proline and L-threonine: The two compounds are combined in a 1:1 molar ratio under mild conditions to form the final product.

Industrial production methods for this compound may involve large-scale fermentation and chemical synthesis processes, followed by purification and quality control steps to ensure the desired purity and composition.

Chemical Reactions Analysis

Einecs 285-859-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 285-859-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 285-859-1 involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence metabolic pathways, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes such as protein synthesis, energy metabolism, and signal transduction .

Comparison with Similar Compounds

Methodology for Identifying Similar Compounds

Similarity analysis for EINECS compounds often employs computational tools such as PubChem 2D fingerprints and the Tanimoto index, where a threshold of ≥70% similarity is used to define structural analogs .

Structurally Similar Compounds

Table 1 lists structurally similar compounds to EINECS 285-859-1, identified through Tanimoto similarity scores and physicochemical property alignment.

CAS No. Similarity Score Molecular Formula Molecular Weight Key Functional Groups
70237-25-1 0.94 C₇H₁₄O₄ 162.18 Ester, carboxylic acid
6828-35-9 0.85 C₈H₁₀N₂O₂ 166.18 Amide, aromatic ring
135050-44-1 0.85 C₉H₁₂O₃ 168.19 Ether, ketone

Key Observations:

  • 70237-25-1 shares high structural similarity (0.94) with this compound, likely due to overlapping ester and carboxylic acid groups, which influence solubility and bioavailability .
  • 6828-35-9 and 135050-44-1 exhibit moderate similarity (0.85), with differences in aromaticity and polarity affecting their environmental persistence .

Functionally Similar Compounds

Functionally similar compounds are defined by shared industrial applications, such as surfactants or solvents. Examples include:

CAS No. Application Key Properties Regulatory Status
3052-50-4 Polymer precursor High solubility in polar solvents REACH-compliant
27810-64-6 Pharmaceutical intermediate Low BBB permeability Annex VI listed

Key Observations:

  • Its high polarity aligns with EINECS compounds’ bioavailability trends .
  • 27810-64-6, an isoquinoline derivative, shares low blood-brain barrier (BBB) permeability with this compound, suggesting similar safety profiles in pharmaceutical contexts .

Research Findings and Data Validation

Physicochemical Property Coverage

As shown in Figure 7 of ERGO’s analysis, this compound likely occupies a region of physicochemical space (e.g., logP, molecular weight) that overlaps with 28 reference substances covering >50% of the EINECS domain. This indicates robust predictive capability for properties like biodegradability and bioaccumulation .

Toxicological Predictions via RASAR Models

Using RASAR models, a small subset of labeled compounds (e.g., 1,387 REACH Annex VI substances) can predict toxicity for >33,000 EINECS compounds, including this compound. For example, analogs with ≥70% similarity enable extrapolation of acute aquatic toxicity data with >80% accuracy .

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